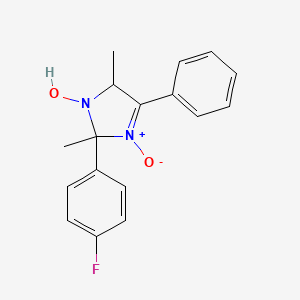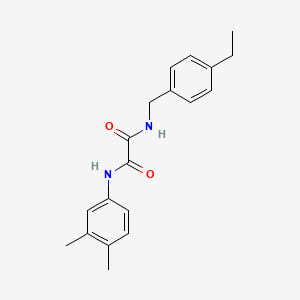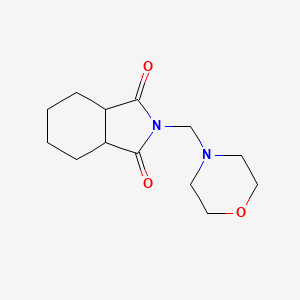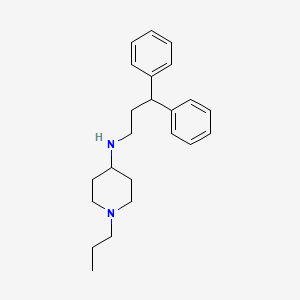![molecular formula C20H19BrN2O3 B4997141 N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the modulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In the brain, it has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide in lab experiments include its potential applications in various fields, its ability to inhibit the growth of cancer cells, and its ability to modulate the activity of certain neurotransmitters. However, limitations include the lack of a clear understanding of its mechanism of action and the need for further research to fully explore its potential applications.
Orientations Futures
There are several future directions for research on N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide. These include further studies on its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, research on the safety and toxicity of this compound is necessary before it can be used in clinical trials.
Méthodes De Synthèse
The synthesis of N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with allylamine, followed by the reaction of the resulting product with 4-bromoacetophenone. The final product is obtained by reacting the intermediate product with N,N-dimethylformamide dimethyl acetal and hydrochloric acid.
Applications De Recherche Scientifique
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In neuroscience, it has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In drug discovery, it has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)17(13-14-8-10-15(21)11-9-14)23-19(24)16-6-4-5-7-18(16)26-2/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOXGNEKOWGDD-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)
![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
![sodium 3-phenyl-3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4997081.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)



![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)